molecular formula C9H13N3 B3166044 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanenitrile CAS No. 90648-18-3

3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanenitrile

Cat. No.: B3166044
CAS No.: 90648-18-3
M. Wt: 163.22 g/mol
InChI Key: BJOFVZOORDMPBQ-UHFFFAOYSA-N
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Description

3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanenitrile is an organic compound with the molecular formula C9H13N3 It features a pyrazole ring substituted with three methyl groups at positions 3, 4, and 5, and a propanenitrile group attached to the nitrogen atom of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanenitrile typically involves the following steps:

  • Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine. For instance, 3,4,5-trimethyl-1H-pyrazole can be prepared by reacting acetylacetone with hydrazine hydrate under reflux conditions.

  • Attachment of the Propanenitrile Group: : The next step involves the alkylation of the pyrazole ring with a suitable nitrile-containing reagent. This can be achieved by reacting 3,4,5-trimethyl-1H-pyrazole with 3-bromopropanenitrile in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The methyl groups on the pyrazole ring can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic conditions.

Major Products

    Oxidation: Products include 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid.

    Reduction: Products include 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamine.

    Substitution: Products include various substituted amides or esters.

Scientific Research Applications

3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanenitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It can be used in the study of enzyme inhibitors or as a ligand in coordination chemistry.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-dimethyl-1H-pyrazol-1-yl)propanenitrile
  • 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile
  • 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanenitrile

Uniqueness

3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanenitrile is unique due to the specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of three methyl groups at positions 3, 4, and 5 can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.

Properties

IUPAC Name

3-(3,4,5-trimethylpyrazol-1-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-7-8(2)11-12(9(7)3)6-4-5-10/h4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJOFVZOORDMPBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)CCC#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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